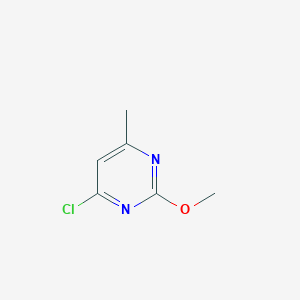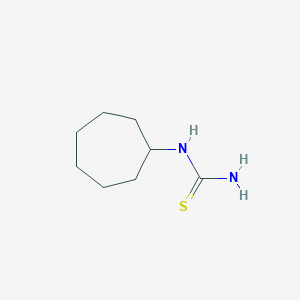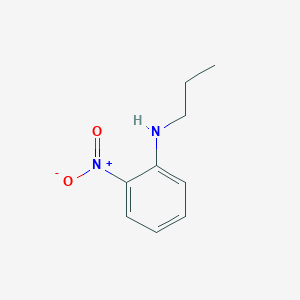
6-Isopropylpyridin-3-amine
Overview
Description
6-Isopropylpyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted at positions 3 and 6 with an amino group and an isopropyl group respectively . It is not commonly found in nature and is usually synthesized in the laboratory.
Molecular Structure Analysis
The molecular formula of this compound is C8H12N2 . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 102-105 °C. It is soluble in organic solvents such as methanol, ethanol, and dimethylformamide but is not soluble in water.Scientific Research Applications
Synthesis and Structure in Complex Chemistry
- 6-Isopropylpyridin-3-amine is utilized in the synthesis of aminopyridinato-stabilized (amido)lanthanide complexes, contributing to the understanding of the structure and reactivity of these compounds (Döring & Kempe, 2009).
Photoredox Catalysis
- This compound plays a role in metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, indicating its potential in redox-activated primary amine derivatives synthesis (Ociepa, Turkowska, & Gryko, 2018).
Chiroptical Properties Study
- Research on derivatives of 5 and 6-membered cyclic amines, including 3-isopropylpyridin-3-amine, has provided insights into their chiroptical properties, which is significant for stereochemical analysis (Bettoni & Cellucci, 1982).
Coordination Chemistry
- This compound is involved in the formation of Schiff-base complexes with metals like cadmium, contributing to the exploration of coordination geometries and bonding interactions (Keypour, Salehzadeh, Pritchard, & Parish, 2000).
Polymerization Processes
- It serves as a stabilizing agent in the polymerization of vinyl monomers, demonstrating its utility in living cationic polymerization (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Photophysics and DFT Study in Platinum Complexes
- The compound is significant in the synthesis and study of phosphorescent platinum complexes, offering insights into the nature of electronic transitions and light emission properties (Harris, Vezzu, Bartolotti, Boyle, & Huo, 2013).
Gas Phase Study of Nucleobase Radicals
- This compound is used in the study of nucleobase radicals, which is crucial for understanding chemical interactions in the gas phase (Wolken & Tureček, 1999).
Design and Synthesis in Macrocycle Chemistry
- This amine plays a role in the synthesis of macrocyclic ligands incorporating the pyridine moiety, which is important for the development of selective metal ion transportation and separation (Rezaeivala & Keypour, 2014).
Safety and Hazards
properties
IUPAC Name |
6-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFISRAXLLACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591292 | |
| Record name | 6-(Propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405103-02-8 | |
| Record name | 6-(Propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(propan-2-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)








![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)